molecular formula C6H10O2S B095841 Diallyl sulfone CAS No. 16841-48-8

Diallyl sulfone

Cat. No.: B095841
CAS No.: 16841-48-8
M. Wt: 146.21 g/mol
InChI Key: NZEDMAWEJPYWCD-UHFFFAOYSA-N
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Description

Diallyl sulfone (DASO2) is a sulfone-containing organosulfur compound derived from garlic (Allium sativum). It is a metabolite of diallyl sulfide (DAS), formed via CYP2E1-mediated oxidation to diallyl sulfoxide (DASO) and subsequently to DASO2 . DASO2 is notable for its role as a suicide inhibitor of CYP2E1, an enzyme critical in the bioactivation of carcinogens like nitrosamines and acetaminophen . This irreversible inhibition mechanism underpins its chemopreventive properties, reducing toxicity and tumorigenesis in preclinical models .

Properties

IUPAC Name

3-prop-2-enylsulfonylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-3-5-9(7,8)6-4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEDMAWEJPYWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168564
Record name Diallyl sulfone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16841-48-8
Record name Diallyl sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016841488
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Record name Allyl sulfone
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diallyl sulfone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

A pivotal study outlined a protocol where a bicyclic sulfone precursor (6 ) was treated with allyl bromide (3 equivalents) and n-BuLi (2.7 equivalents) in tetrahydrofuran (THF) at −75°C to room temperature. This reaction produced this compound (2a ) in 80% yield, alongside minor amounts of monoallylated (8a , 10%) and triallylated (9 , 3%) byproducts (Table 1). Optimization revealed that increasing the equivalents of allyl bromide and base enhanced the yield of 2a to 80% while suppressing byproduct formation.

Table 1: Optimization of this compound synthesis via alkenylation

EntryAllyl bromide (equiv)Base (equiv)Temperature (°C)Yield of 2a (%)Byproducts (%)
1a32.7−75 to rt8013
1b105.0−58 to rt806

The reaction’s efficiency hinges on the use of polar aprotic solvents like THF and the controlled addition of allyl bromide to prevent premature quenching of the organolithium intermediate.

Mechanism and Stereochemical Considerations

The alkenylation proceeds via deprotonation of the sulfone precursor by n-BuLi, generating a stabilized carbanion that attacks the allyl bromide electrophile. Single-crystal X-ray diffraction confirmed that the two allyl groups adopt a cis-configuration relative to the sulfone moiety, a stereochemical outcome dictated by the planar geometry of the intermediate carbanion. This stereoselectivity is critical for subsequent applications in ring-rearrangement metathesis (RRM) reactions, where the cis arrangement facilitates strain-driven cyclization.

Oxidation of Diallyl Sulfide

An alternative route to this compound involves the oxidation of diallyl sulfide, a compound accessible via biological or chemical synthesis.

Synthesis of Diallyl Sulfide

Diallyl sulfide is typically prepared through two methods:

  • Biological extraction : Allicin, a precursor to diallyl sulfide, is extracted from garlic using ethanol (95% v/v) at 30–50°C, achieving an extraction rate of 0.24%.

  • Chemical synthesis : Reaction of allyl halides with sodium sulfide in aqueous media, often facilitated by phase-transfer catalysts like Aliquat® 336, yields diallyl sulfide in 83% purity.

Hydrogen Peroxide-Mediated Oxidation

Diallyl sulfide is oxidized to this compound using 30% hydrogen peroxide (H₂O₂) in the presence of catalytic systems. A landmark study demonstrated that Mo- or W-based catalysts enable complete conversion of sulfide to sulfone under solvent-free conditions, avoiding toxic chlorinated solvents. The reaction proceeds via a two-step mechanism:

  • Sulfoxide formation : Initial oxidation of sulfide to sulfoxide using H₂O₂ at 25°C.

  • Sulfone formation : Further oxidation at 60°C with catalytic Na₂WO₄ or (NH₄)₆Mo₇O₂₄.

Table 2: Oxidation of diallyl sulfide to sulfone

SubstrateOxidantCatalystTemperature (°C)Time (h)Yield (%)
Diallyl sulfide30% H₂O₂None25240 (sulfoxide)
Diallyl sulfide30% H₂O₂Na₂WO₄601295

This method is advantageous for its environmental compatibility and high atom economy, though it requires precise temperature control to avoid over-oxidation.

Comparative Analysis of Synthetic Routes

The direct alkenylation method offers superior yields (80%) and stereochemical control, making it ideal for applications requiring precise molecular architecture. In contrast, the oxidation route provides a straightforward pathway from readily available diallyl sulfide but involves multi-step synthesis and potential byproduct formation.

Key considerations for method selection :

  • Scale : Direct alkenylation is preferable for small-scale, high-purity synthesis.

  • Cost : Oxidation is cost-effective for large-scale production if diallyl sulfide is available.

Chemical Reactions Analysis

Types of Reactions: Diallyl sulfone undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced back to diallyl sulfide under specific conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfone group acts as a leaving group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, niobium carbide catalyst.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Diallyl sulfide.

    Substitution: Various substituted sulfones depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Diallyl sulfone has been studied for its anticancer effects, particularly in relation to its ability to inhibit cytochrome P450 2E1 (CYP2E1). This enzyme is involved in the metabolism of various carcinogens and xenobiotics. Research indicates that this compound can protect against acetaminophen-induced hepatotoxicity by inhibiting CYP2E1, thus reducing oxidative stress and cellular damage. A study demonstrated that this compound significantly decreased liver injury in animal models treated with acetaminophen, suggesting its potential as a protective agent in cancer therapies that involve hepatotoxic drugs .

Cardioprotective Effects

Recent studies have highlighted the cardioprotective effects of this compound. It has been shown to mitigate oxidative stress and apoptosis in models of dilated cardiomyopathy. The compound's mechanism involves the inhibition of CYP2E1, which is upregulated in heart diseases. In experimental models, this compound improved cardiac function and reduced chamber dilation compared to standard treatments like angiotensin-converting enzyme inhibitors . These findings suggest that this compound could be a valuable addition to therapeutic strategies for heart diseases.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties, particularly against Leishmania major, the causative agent of leishmaniasis. In combination with meglumine antimoniate, this compound demonstrated enhanced efficacy in reducing parasite load and lesion size in infected animal models. The mechanism appears to involve immunomodulation, enhancing Th1 cytokine responses and promoting apoptosis in infected cells . This suggests that this compound could be explored as a component of combination therapies for leishmaniasis.

Immunomodulatory Effects

The immunomodulatory potential of this compound has been investigated in various contexts. Studies indicate that it can influence immune responses by modulating cytokine production and enhancing T-cell activity. This property is particularly relevant for conditions where immune modulation is necessary, such as autoimmune diseases or infections . The ability of this compound to enhance immune responses while minimizing cytotoxicity makes it an attractive candidate for further research in immunotherapy.

Summary Table of Applications

ApplicationMechanism/EffectReferences
Anticancer Inhibits CYP2E1; protects against hepatotoxicity
Cardioprotection Reduces oxidative stress; improves cardiac function
Antimicrobial Effective against Leishmania major; enhances Th1 response
Immunomodulation Modulates cytokine production; enhances T-cell activity

Mechanism of Action

The mechanism of action of diallyl sulfone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural and Metabolic Comparison

Compound Structure Key Functional Groups Metabolic Pathway
DAS (Diallyl Sulfide) CH₂=CHCH₂-S-CH₂CH=CH₂ Sulfide (S) Oxidized to DASO and DASO2 via CYP2E1
DASO (Diallyl Sulfoxide) CH₂=CHCH₂-S(=O)-CH₂CH=CH₂ Sulfoxide (SO) Intermediate metabolite of DAS
DASO2 (Diallyl Sulfone) CH₂=CHCH₂-SO₂-CH₂CH=CH₂ Sulfone (SO₂) Terminal metabolite; suicide inhibitor of CYP2E1
DADS (Diallyl Disulfide) CH₂=CHCH₂-S-S-CH₂CH=CH₂ Disulfide (S-S) Induces DNA repair enzymes; modulates CYP2E1
AMSO2 (Allyl Methyl Sulfone) CH₂=CHCH₂-SO₂-CH₃ Sulfone (SO₂) Odorless; minor metabolite of allyl methyl sulfide

Key Insights :

  • Oxidation State : The sulfur atom’s oxidation state increases from sulfide (DAS) to sulfone (DASO2), altering reactivity and metabolic fate .
  • Odor Profile : Unlike DASO (garlic-like odor), DASO2 and AMSO2 are odorless, making them preferable for therapeutic applications .

Enzyme Interactions and Toxicity

Table 2: Enzyme Modulation and Toxicity

Compound Interaction with CYP2E1 Toxicity Profile Phase II Enzyme Induction
DAS Competitive inhibitor Metabolized to toxic epoxides Induces CYP2B1, glutathione transferase
DASO Weak competitive inhibitor Low toxicity Modest induction of CYP2B1
DASO2 Suicide inhibitor Forms toxic epoxides at high doses Induces quinone reductase
DADS Modulates CYP2E1 activity Low toxicity Induces DNA repair enzymes

Key Insights :

  • CYP2E1 Inhibition : DASO2 irreversibly inactivates CYP2E1 via covalent binding, unlike DAS/DASO’s reversible inhibition .
  • Toxicity : DAS metabolites (DASO, DASO2) can generate epoxides linked to enzyme destruction and cellular toxicity .

Chemopreventive Efficacy

Table 3: Preclinical Chemoprevention Data

Compound Model System Efficacy (% Inhibition) Mechanism
DAS DMH-induced colon cancer 47% Competitive CYP2E1 inhibition
DAS NMBA-induced esophageal cancer 100% tumor inhibition Suppresses carcinogen bioactivation
DASO2 Vinyl carbamate-induced mutations Significant reduction Suicide inhibition of CYP2E1
DADS Ethanol-mediated DNA damage Attenuates toxicity Induces DNA repair enzymes

Key Insights :

  • DASO2: Reduces DNA adduct formation by blocking CYP2E1-mediated carcinogen activation .
  • DADS: Protects against ethanol-induced oxidative stress via phase II enzyme induction .

Therapeutic Limitations and Advantages

  • DASO2 Advantages : Long-lasting CYP2E1 inhibition due to suicide mechanism; odorless .
  • DASO2 Limitations : High doses may produce toxic epoxides; chronic use effects understudied .
  • DADS Advantages : Broad-spectrum protection via DNA repair induction; low toxicity .
  • DAS Limitations : Short-term efficacy due to reversible inhibition; garlic odor limits use .

Biological Activity

Diallyl sulfone (DASO) is a sulfur-containing compound derived from garlic, specifically from diallyl sulfide (DAS). It has garnered attention for its various biological activities, particularly in the context of cancer prevention, antioxidant properties, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is a stable derivative of diallyl sulfide that exhibits several biological activities. Its structure allows it to interact with various biological pathways, primarily through the modulation of oxidative stress and inflammation. The compound has been shown to inhibit cytochrome P450 enzymes, particularly CYP2E1, which plays a significant role in the metabolism of xenobiotics and the generation of reactive oxygen species (ROS) .

  • Antioxidant Activity : this compound enhances the expression and activity of antioxidant enzymes such as glutathione S-transferase (GST), catalase, and superoxide dismutase (SOD) . This activity is mediated through the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is crucial for cellular defense against oxidative stress.
  • Anti-inflammatory Effects : DASO inhibits pro-inflammatory signaling pathways, including NF-κB, thereby reducing inflammation in various tissues .
  • Cytotoxicity Against Cancer Cells : Studies indicate that this compound induces apoptosis in cancer cell lines by promoting ROS accumulation and altering the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction .

Anticancer Properties

This compound has demonstrated significant anticancer potential across various studies. It exhibits cytotoxic effects against several cancer cell lines, including breast, gastric, and colorectal cancers. The mechanisms underlying its anticancer activity include:

  • Induction of apoptosis through ROS generation.
  • Inhibition of cell proliferation via cell cycle arrest.
  • Modulation of signaling pathways associated with tumor growth and metastasis .

Table 1: Summary of Anticancer Studies on this compound

Cancer TypeCell LineEffect ObservedReference
Breast CancerMCF-7Apoptosis induction
Gastric CancerAGSGrowth inhibition
Colorectal CancerHCT116Cell cycle arrest

Antioxidant Effects

The antioxidant properties of this compound are significant in mitigating oxidative stress-related damage. Research indicates that DASO treatment leads to:

  • Increased levels of GSH/GSSG ratio in treated cells.
  • Enhanced activity of phase II detoxifying enzymes .

Table 2: Antioxidant Enzyme Activity Post-Diallyl Sulfone Treatment

EnzymeActivity Increase (%)Reference
Glutathione Peroxidase45%
Superoxide Dismutase30%
Catalase50%

Case Studies

  • Hepatoprotection : A study demonstrated that this compound significantly reduced acetaminophen-induced hepatotoxicity in animal models. The compound facilitated detoxification processes and restored liver function markers .
  • Diabetes Management : Research has indicated that DASO may improve insulin sensitivity and reduce glucose levels in diabetic models by modulating oxidative stress pathways .
  • Leishmaniasis Treatment : A recent study explored the antileishmanial activity of diallyl sulfide combined with meglumine antimoniate. Results showed enhanced efficacy against Leishmania parasites when combined with DASO, indicating its potential as an adjunct therapy .

Q & A

Q. What are the primary metabolic pathways of diallyl sulfone (DASO₂) in biological systems, and how do they influence experimental outcomes?

DASO₂ is metabolized via cytochrome P450 enzymes, particularly CYP2E1, which oxidizes its sulfur atom to form reactive intermediates. This process involves competitive inhibition and suicide-inhibitory mechanisms, where DASO₂ irreversibly inactivates CYP2E1, altering the metabolism of substrates like vinyl carbamate . Researchers should account for species-specific CYP2E1 activity when designing in vitro or in vivo models, as metabolic rates vary between rodents and humans. Analytical methods like GC-MS (gas chromatography-mass spectrometry) can track DASO₂ metabolites and validate pathway interactions .

Q. How can researchers accurately quantify this compound in complex matrices (e.g., biological samples or reaction mixtures)?

Use gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) for precise quantification. System suitability tests are critical: ensure ≤2% coefficient of variation (CV) for retention times and peak areas. For example, a validated GC method achieved 1.64% CV for diallyl disulfide (a structurally related compound), demonstrating reproducibility . Include internal standards (e.g., deuterated analogs) to correct for matrix effects and validate selectivity against interfering compounds .

Q. What experimental approaches are used to study DASO₂’s inhibition of CYP2E1?

Employ competitive inhibition assays with CYP2E1-specific substrates (e.g., chlorzoxazone) and monitor metabolite formation via HPLC or LC-MS. Suicide inhibition is confirmed by time-dependent loss of enzyme activity, pre-incubation with NADPH, and irreversible binding studies. Kinetic parameters (Km, Vmax, and KI) should be calculated to distinguish between reversible and irreversible inhibition mechanisms .

Advanced Research Questions

Q. How can contradictory data on CYP2E1 inhibition by DASO₂ across studies be resolved?

Q. What methodologies are recommended to investigate DASO₂’s interaction with non-CYP enzymes (e.g., glutathione transferases or sulfotransferases)?

Combine enzyme activity assays with proteomic profiling. For example:

  • Measure glutathione (GSH) depletion via Ellman’s assay to assess redox modulation.
  • Use siRNA knockdown or CRISPR-edited cell lines to isolate contributions of specific enzymes.
  • Conduct metabolomic studies to identify sulfone-conjugated metabolites, which may indicate sulfotransferase involvement .

Q. How should researchers design toxicological studies to evaluate DASO₂’s protective effects against DNA adduct formation?

  • Use vinyl carbamate (VC)-treated murine models, monitoring 1,N6-ethenodeoxyadenosine (εdA) adducts via 32P-postlabeling or LC-MS/MS.
  • Pre-treat experimental groups with DASO₂ and compare adduct levels to controls.
  • Include endpoints for chromosomal damage (e.g., micronucleus assay in erythrocytes) and validate CYP2E1 inactivation via immunoblotting .

Q. What experimental strategies address DASO₂’s potential pro-oxidant effects in cellular systems?

  • Measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) in presence/absence of antioxidants (e.g., N-acetylcysteine).
  • Perform redox proteomics to identify oxidized proteins (e.g., carbonylated residues).
  • Evaluate mitochondrial dysfunction via JC-1 staining for membrane potential changes .

Q. How can synergistic effects between DASO₂ and other organosulfur compounds (e.g., diallyl disulfide) be systematically studied?

  • Use factorial design experiments to test combinations at varying concentrations.
  • Calculate combination indices (CI) via the Chou-Talalay method to classify synergism/additivism.
  • Assess CYP2E1 inactivation kinetics and metabolite profiles to identify overlapping or distinct mechanisms .

Methodological Considerations

Q. What controls are essential for stability studies of DASO₂ under experimental conditions?

  • Include temperature-controlled storage samples (e.g., -80°C vs. room temperature) to assess degradation.
  • Monitor pH-dependent stability using buffers (pH 2–9) and quantify parent compound via HPLC.
  • Use argon-purged vials to evaluate oxidative degradation in solution .

Q. How can researchers address interspecies variability in translating DASO₂ findings from rodents to humans?

  • Compare CYP2E1 expression and activity in human vs. rodent hepatocytes.
  • Use humanized CYP2E1 transgenic mouse models for in vivo validation.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate dose-response relationships .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Diallyl sulfone
Reactant of Route 2
Diallyl sulfone

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